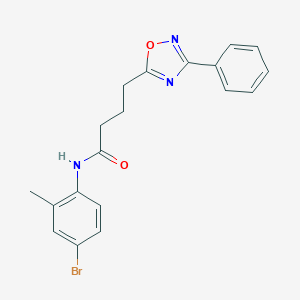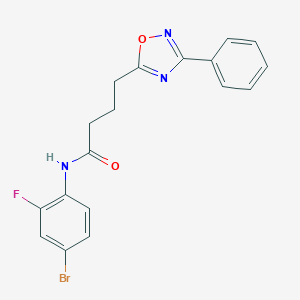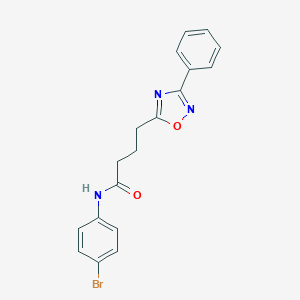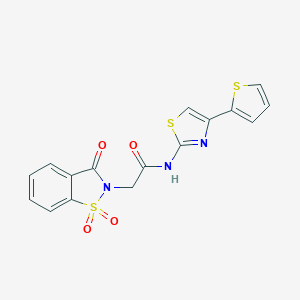![molecular formula C19H15NO3S2 B277261 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BMVC, and its chemical formula is C20H16N2O3S.
Mecanismo De Acción
The mechanism of action of BMVC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and the modulation of signaling pathways involved in cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects:
BMVC has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BMVC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BMVC in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying their role in cellular processes. However, one limitation of using BMVC is its potential toxicity, which can vary depending on the dosage and duration of exposure.
Direcciones Futuras
There are several future directions for research on BMVC. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BMVC has also been investigated for its potential as an anticancer agent, and further studies are needed to determine its efficacy in this regard. Additionally, the development of new synthesis methods for BMVC may lead to the discovery of more potent analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of BMVC involves a multi-step process that requires several chemical reagents. The first step involves the reaction of 2-aminothiophenol with 2-bromoethyl ethyl ether to form 2-(2-ethoxyethoxy)ethylthiolbenzothiazole. This intermediate product is then reacted with 4-methyl-2H-chromen-2-one in the presence of a base to yield BMVC.
Aplicaciones Científicas De Investigación
BMVC has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BMVC has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Propiedades
Nombre del producto |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C19H15NO3S2 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C19H15NO3S2/c1-12-10-18(21)23-16-11-13(6-7-14(12)16)22-8-9-24-19-20-15-4-2-3-5-17(15)25-19/h2-7,10-11H,8-9H2,1H3 |
Clave InChI |
KELBOPLPVGINDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)


![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-(piperidinosulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B277198.png)
![N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)